molecular formula C22H21NO2 B5755129 2-[(2-Methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione

2-[(2-Methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione

Cat. No.: B5755129
M. Wt: 331.4 g/mol
InChI Key: XJBAJCLJKGOALD-UHFFFAOYSA-N
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Description

2-[(2-Methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione is a complex organic compound that features a combination of indene-1,3-dione and piperidine moieties.

Properties

IUPAC Name

2-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-15-13-17(23-11-5-2-6-12-23)10-9-16(15)14-20-21(24)18-7-3-4-8-19(18)22(20)25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBAJCLJKGOALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between indene-1,3-dione and a piperidine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler, more saturated compounds .

Scientific Research Applications

2-[(2-Methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione is unique due to its combination of indene-1,3-dione and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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